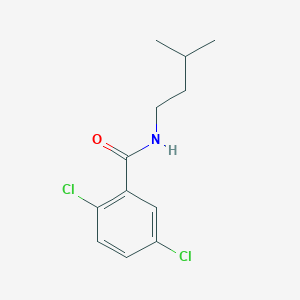
2,5-dichloro-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3-methylbutyl)benzamide, also known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Army, and since then, it has become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties. It is used in a variety of products, including sprays, lotions, and wipes. DEET is effective against a wide range of insects, including mosquitoes that transmit diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that transmit Lyme disease and Rocky Mountain spotted fever.
Mecanismo De Acción
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect human odors. Insects use their sense of smell to locate their hosts, and DEET masks the human scent, making it difficult for insects to find their targets. DEET may also interfere with the insect's ability to taste, which further reduces their attraction to humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. However, some studies have suggested that DEET may have negative effects on the nervous system, particularly in children. DEET has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. This inhibition can lead to a buildup of the neurotransmitter acetylcholine, which can cause neurological symptoms such as headaches, dizziness, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent and is widely used in laboratory experiments to prevent insect bites. However, DEET has some limitations in the laboratory. DEET can interfere with some assays, such as those that rely on odor cues. DEET can also be toxic to some insects, which can affect the results of experiments that rely on insect behavior.
Direcciones Futuras
There are several areas of research that could benefit from further study of DEET. One area is the development of new insect repellents that are more effective and have fewer side effects. Another area is the study of the mechanism of action of DEET, particularly its effects on the nervous system. Finally, there is a need for further research on the environmental impact of DEET, particularly its effects on non-target organisms such as bees and other pollinators.
Conclusion:
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. DEET is effective against a wide range of insects, including mosquitoes and ticks that transmit diseases. The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET has some limitations in the laboratory, but it is still widely used to prevent insect bites. Further research is needed to develop new insect repellents, study the mechanism of action of DEET, and assess its environmental impact.
Métodos De Síntesis
The synthesis method of DEET involves the reaction of 3-methylbutylamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The chemical structure of DEET is shown below:
Propiedades
IUPAC Name |
2,5-dichloro-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYTXACRVZECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
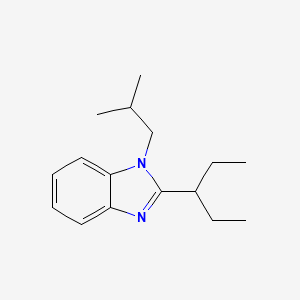
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)

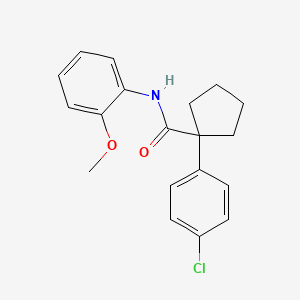
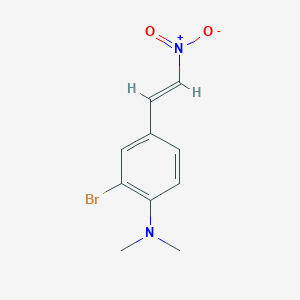
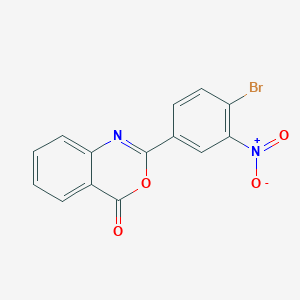
![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
